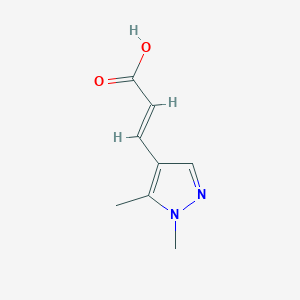

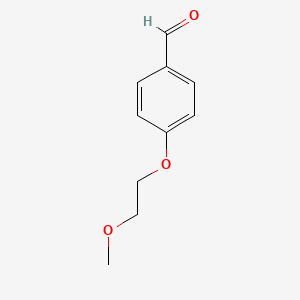

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazoles and their derivatives involves various methods. Traditional procedures are commonly employed for the preparation of pyrazoles. For instance, a practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported . Additionally, boronic acid derivatives, such as 1,5-dimethyl-1H-pyrazol-4-ylboronic acid , have been synthesized using specific reactions .

Molecular Structure Analysis

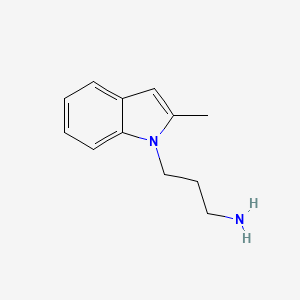

The molecular structure of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid consists of a pyrazole ring with two nitrogen atoms adjacent to three carbon atoms. The unsubstituted pyrazole can exist in three tautomeric forms . The compound’s structure is crucial for understanding its properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving This compound are diverse. Pyrazoles exhibit a broad spectrum of biological activities, making them interesting targets in drug discovery . Specific reactions may include functional group transformations, cyclizations, and derivatizations.

Scientific Research Applications

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Novel Organic Compounds

Research has focused on synthesizing pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, showcasing a method that is economical and effective for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids, indicating the compound's utility in creating new organic molecules with potential biological activities (Deepa et al., 2012).

Molecular Engineering for Solar Cell Applications

Novel organic sensitizers for solar cells have been engineered at the molecular level, including compounds that utilize acrylic acid derivatives for anchoring onto TiO2 films. These sensitizers, upon anchoring, exhibit high conversion efficiencies, demonstrating the potential of these compounds in the field of renewable energy (Kim et al., 2006).

Advanced Material Synthesis

The versatility of pyrazole derivatives, including those related to the specified compound, extends to the synthesis of advanced materials. For instance, dithiocarbamate RAFT agents based on 3,5-dimethyl-1H-pyrazole-1-carbodithioates show wide applicability in polymer chemistry, offering low dispersity and high molar mass control for various monomers, highlighting their importance in the development of polymers with specific properties (Gardiner et al., 2016).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKTROFJZJRKQ-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512809-73-3 |

Source

|

| Record name | 512809-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)